![molecular formula C18H28N2O2S B248457 1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine, commonly known as PSC-833, is a synthetic compound that belongs to the family of piperazines. It is a potent inhibitor of P-glycoprotein, which is a membrane protein responsible for the efflux of various drugs and toxins from cells. PSC-833 has gained significant attention in the field of scientific research due to its potential applications in cancer treatment and drug delivery.
Wirkmechanismus
PSC-833 acts as a competitive inhibitor of P-glycoprotein. It binds to the protein and prevents it from transporting drugs and toxins out of cells. This leads to increased intracellular drug concentrations and improved therapeutic outcomes.
Biochemical and Physiological Effects:
PSC-833 has been shown to have minimal toxicity and few side effects. It does not affect the pharmacokinetics of other drugs and has no significant interactions with cytochrome P450 enzymes. PSC-833 has also been shown to have a low potential for inducing drug resistance.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using PSC-833 in lab experiments is its ability to enhance the efficacy of chemotherapeutic agents. It can be used to overcome drug resistance in cancer cells and improve therapeutic outcomes. However, the main limitation of using PSC-833 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on PSC-833. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential applications in drug delivery. PSC-833 has been shown to enhance the efficacy of various drugs, and it may be possible to use it to improve the delivery of these drugs to target tissues. Additionally, further research is needed to fully understand the mechanisms underlying PSC-833's ability to overcome drug resistance in cancer cells.
Synthesemethoden
The synthesis of PSC-833 involves the reaction of 4-methylbenzenesulfonyl chloride with cycloheptylamine to form 1-cycloheptyl-4-(4-methylbenzenesulfonyl)piperazine. This intermediate is then treated with potassium carbonate and 1,2-dibromoethane to produce PSC-833. The overall yield of this process is around 35%.
Wissenschaftliche Forschungsanwendungen
PSC-833 has been extensively studied for its potential applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux. This leads to increased intracellular drug concentrations and improved therapeutic outcomes. PSC-833 has also been investigated for its ability to overcome drug resistance in cancer cells.
Eigenschaften
Produktname |
1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H28N2O2S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-cycloheptyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-16-8-10-18(11-9-16)23(21,22)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
OKCQRBLIBGRNPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248374.png)
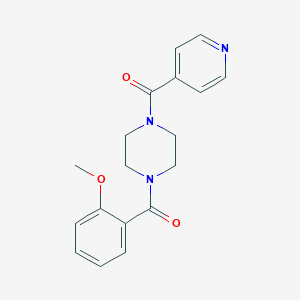
![[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248380.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248381.png)
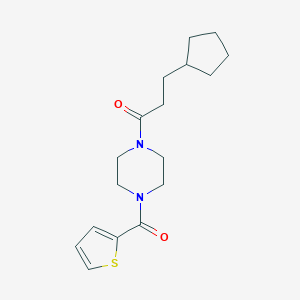
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248386.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B248387.png)
![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)
![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)
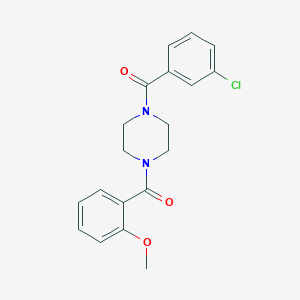
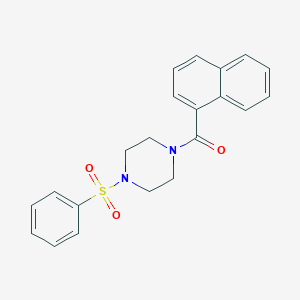
![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
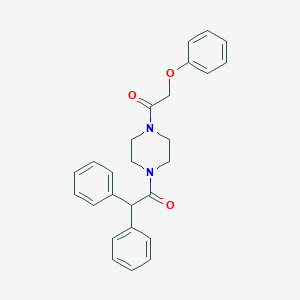
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)